molecular formula C19H16N2 B14563030 (e)-1-(Diphenylmethyl)-2-phenyldiazene CAS No. 61765-91-1

(e)-1-(Diphenylmethyl)-2-phenyldiazene

Cat. No.: B14563030
CAS No.: 61765-91-1
M. Wt: 272.3 g/mol
InChI Key: UUTSWJXKTUBHJG-UHFFFAOYSA-N
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Description

(E)-1-(Diphenylmethyl)-2-phenyldiazene is an organic compound characterized by its unique structure, which includes a diazene group (N=N) bonded to a diphenylmethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Diphenylmethyl)-2-phenyldiazene typically involves the reaction of benzyl chloride with aniline in the presence of a base, followed by oxidation. The reaction conditions often include:

    Reactants: Benzyl chloride and aniline.

    Base: Sodium hydroxide or potassium hydroxide.

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate.

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to 60°C.

The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient oxidizing agents and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Diphenylmethyl)-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex azo compounds.

    Reduction: Reduction reactions can convert the diazene group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of azo compounds.

    Reduction: Formation of diphenylmethylamine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-1-(Diphenylmethyl)-2-phenyldiazene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of (E)-1-(Diphenylmethyl)-2-phenyldiazene involves its interaction with molecular targets through its diazene group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include:

    Redox Reactions: Generation of reactive oxygen species.

    Binding to Proteins: Interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (E)-(Diphenylmethyl)(methyl)diazene: Similar structure but with a methyl group instead of a phenyl group.

    Cinnarizine: Contains a diphenylmethyl group but with different functional groups.

Uniqueness

(E)-1-(Diphenylmethyl)-2-phenyldiazene is unique due to its specific combination of a diazene group with a diphenylmethyl and phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61765-91-1

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

benzhydryl(phenyl)diazene

InChI

InChI=1S/C19H16N2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)21-20-18-14-8-3-9-15-18/h1-15,19H

InChI Key

UUTSWJXKTUBHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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